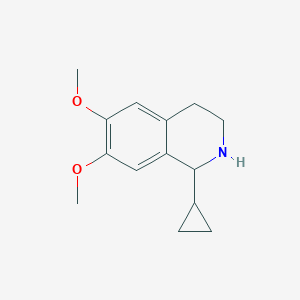

1-Cyclopropyl-6,7-Dimethoxy-1,2,3,4-Tetrahydroisochinolin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Cyclopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol . It is a member of the tetrahydroisoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a cyclopropyl group and two methoxy groups attached to the isoquinoline core, making it a unique structure within its class.

Wissenschaftliche Forschungsanwendungen

1-Cyclopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.

Wirkmechanismus

Target of Action

It has been suggested that similar compounds may interact with theHIV-1 reverse transcriptase and P-glycoprotein , which play crucial roles in viral replication and multidrug resistance, respectively.

Mode of Action

It’s suggested that similar compounds inhibit theHIV-1 reverse transcriptase enzyme , preventing the conversion of viral RNA into DNA, thus inhibiting viral replication . In the context of multidrug resistance, these compounds may act as reversal agents against P-glycoprotein-mediated multidrug resistance .

Biochemical Pathways

It can be inferred that the compound may influence theHIV replication pathway by inhibiting the reverse transcriptase enzyme , and the drug efflux pathway by interacting with P-glycoprotein .

Result of Action

Based on its potential targets, it can be inferred that the compound mayinhibit HIV replication and reverse multidrug resistance .

Vorbereitungsmethoden

The synthesis of 1-cyclopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves several steps. One common method includes the use of the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction involves the formation of a diastereomeric morpholinone derivative, which is then transformed into the desired tetrahydroisoquinoline core through cyclization. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .

Analyse Chemischer Reaktionen

1-Cyclopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can yield different tetrahydroisoquinoline derivatives.

Major products from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce quinoline derivatives, while substitution reactions can introduce various functional groups into the isoquinoline core .

Vergleich Mit ähnlichen Verbindungen

1-Cyclopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be compared with other tetrahydroisoquinoline derivatives, such as:

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the cyclopropyl group, which may affect its biological activity and chemical reactivity.

1-Methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Contains a methyl group instead of a cyclopropyl group, leading to different pharmacological properties.

The presence of the cyclopropyl group in 1-cyclopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline makes it unique and potentially more effective in certain applications compared to its analogs .

Biologische Aktivität

1-Cyclopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 1-Cyclopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be described as follows:

- Molecular Formula : C13H15N\O2

- Molecular Weight : 219.27 g/mol

- CAS Number : Not explicitly listed in the search results but related compounds are documented.

Biological Activity Overview

The biological activities of tetrahydroisoquinoline derivatives have been studied extensively. The following sections highlight specific activities related to 1-Cyclopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.

Pharmacological Activities

- Antioxidant Activity : Research indicates that tetrahydroisoquinoline derivatives exhibit significant antioxidant properties. This activity is crucial in combating oxidative stress and may contribute to neuroprotective effects .

- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from apoptosis and oxidative damage. Studies suggest that it may modulate pathways involved in neurodegeneration .

- Antidepressant-like Effects : Tetrahydroisoquinoline derivatives have been linked to antidepressant-like effects through their interaction with neurotransmitter systems. The modulation of serotonin and norepinephrine levels is a potential mechanism .

- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators .

- Antitumor Activity : Preliminary studies suggest that this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

The mechanisms underlying the biological activities of 1-Cyclopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline are not fully elucidated but may involve:

- Inhibition of Enzymatic Activity : Certain studies indicate that isoquinoline derivatives can inhibit enzymes involved in cancer progression and inflammation.

- Receptor Modulation : The compound may interact with various receptors (e.g., serotonin receptors), influencing neurotransmitter dynamics.

- Signal Transduction Pathways : It is hypothesized that the compound could affect pathways such as MAPK and PI3K/Akt, which are critical in cell survival and proliferation .

Case Studies

Several case studies have explored the effects of tetrahydroisoquinoline derivatives:

- Neuroprotection in Animal Models : In rodent models of neurodegenerative diseases, administration of 1-Cyclopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline demonstrated reduced neuronal loss and improved cognitive function .

- Antidepressant Efficacy : Clinical trials assessing the antidepressant-like effects showed significant improvements in mood and anxiety levels among participants treated with isoquinoline derivatives compared to controls .

- Cancer Cell Studies : In vitro studies revealed that the compound effectively inhibited the growth of various cancer cell lines (e.g., breast cancer and leukemia), suggesting its potential as an anticancer agent .

Data Summary Table

Eigenschaften

IUPAC Name |

1-cyclopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-16-12-7-10-5-6-15-14(9-3-4-9)11(10)8-13(12)17-2/h7-9,14-15H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWQQWCDYTYZUCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(NCCC2=C1)C3CC3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.